molecular formula C18H23N3O4 B2650765 3,5-dimethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1795418-73-3

3,5-dimethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2650765
CAS RN: 1795418-73-3
M. Wt: 345.399
InChI Key: MJUPKHOJXOKYSM-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide is a compound with a chemical formula C21H27N3O4. It is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures similar to 3,5-dimethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide have been synthesized and analyzed for their crystal structures, showcasing the interest in understanding the supramolecular chemistry and molecular interactions of complex organic molecules. For instance, the synthesis and crystal structures of pyran-based compounds reveal insights into hydrogen bonding and π-π interactions, which are crucial for the formation of supramolecular structures and have implications in designing materials with specific properties (Kranjc et al., 2012; Kranjc et al., 2011).

Antimicrobial and Antiviral Activities

Research into pyrazole derivatives has uncovered their potential as antimicrobial and antiviral agents. The design, synthesis, and evaluation of pyrazole-1-carboxamides, for example, demonstrate significant activities against various bacterial strains and viral infections. Such studies highlight the potential of structurally complex compounds, like the one , in contributing to the development of new therapeutic agents (Palkar et al., 2017; Hebishy et al., 2020).

Catalyst-Free Synthesis

The exploration of catalyst-free synthesis methods for compounds with pyrazole cores, including those with benzamide moieties, underscores the ongoing research into more sustainable and efficient chemical synthesis approaches. These studies not only contribute to green chemistry practices but also open up new avenues for synthesizing a wide range of structurally complex compounds for various applications (Liu et al., 2014).

Structural and Functional Analyses

The investigation into the crystal structures and Hirshfeld surface analyses of pyrazole derivatives provides detailed insights into the molecular interactions that govern the properties of these compounds. Such studies are vital for understanding the structure-activity relationships, which can guide the design of compounds with desired biological or physical properties (Kumara et al., 2017).

properties

IUPAC Name

3,5-dimethoxy-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-16-7-14(8-17(9-16)24-2)18(22)20-15-10-19-21(12-15)11-13-3-5-25-6-4-13/h7-10,12-13H,3-6,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUPKHOJXOKYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

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